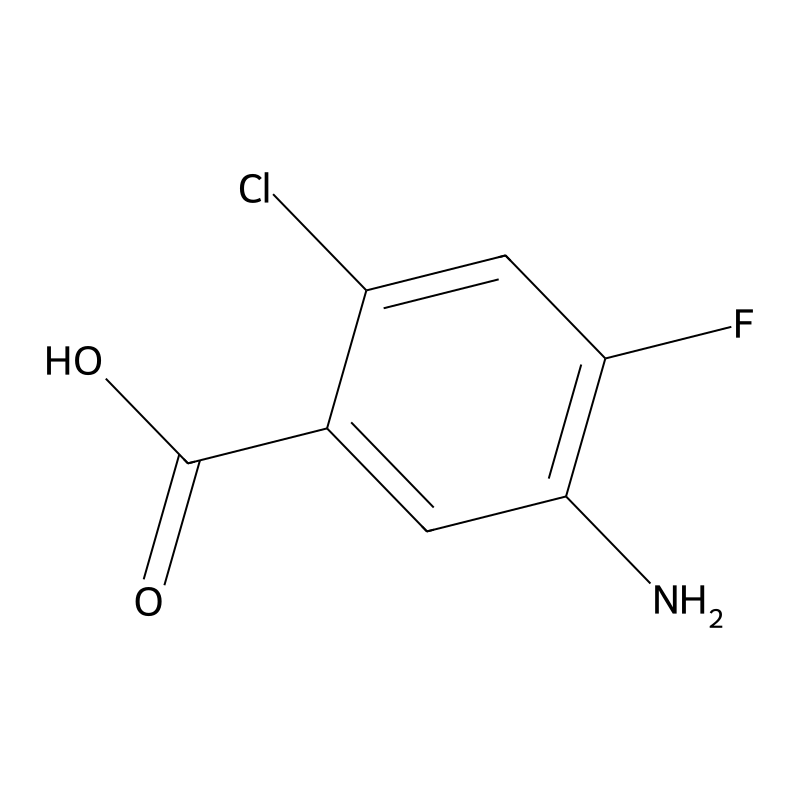

5-Amino-2-chloro-4-fluorobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Amino-2-chloro-4-fluorobenzoic acid

is a chemical compound with the molecular formula C7H5ClFNO2 . It’s typically stored at temperatures between 0-5°C .

Additionally, indole derivatives, which can potentially be synthesized from compounds like 5-Amino-2-chloro-4-fluorobenzoic acid, have shown diverse biological activities. They have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

5-Amino-2-chloro-4-fluorobenzoic acid is an aromatic compound characterized by the presence of an amino group, a chlorine atom, and a fluorine atom on a benzoic acid structure. Its molecular formula is with a molecular weight of approximately 189.57 g/mol. This compound is notable for its potential applications in various fields, particularly in pharmaceuticals and agrochemicals due to its unique functional groups that enhance its reactivity and biological activity .

There is no current information available regarding a specific mechanism of action for 5-Amino-2-chloro-4-fluorobenzoic acid.

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Acylation: It can undergo acylation reactions, where the amino group can react with acyl chlorides to form amides.

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in substitution reactions, leading to various derivatives.

- Reduction: The nitro or other reducible groups can be reduced to amines under specific conditions.

These reactions allow for the synthesis of various derivatives that may exhibit altered biological activities or enhanced properties .

Research indicates that 5-amino-2-chloro-4-fluorobenzoic acid exhibits significant biological activity, particularly as an intermediate in the synthesis of herbicides such as Saflufenacil. This compound has been shown to possess herbicidal properties, inhibiting the growth of certain weeds effectively . Its structural characteristics contribute to its interaction with biological targets, making it a valuable compound in agricultural chemistry.

Several methods exist for synthesizing 5-amino-2-chloro-4-fluorobenzoic acid:

- From 2-Chloro-4-fluorobenzoic Acid: This method involves the introduction of an amino group through reduction processes or substitution reactions using appropriate reagents such as ammonia or amines under controlled conditions .

- Vilsmeier-Haack Reaction: This synthetic route employs a Vilsmeier reagent to introduce formyl groups followed by subsequent reactions to yield the desired amino compound .

- Direct Amination: Utilizing suitable amines and catalysts, direct amination of 2-chloro-4-fluorobenzoic acid can yield 5-amino-2-chloro-4-fluorobenzoic acid efficiently .

These methods highlight the versatility in synthesizing this compound, allowing for modifications based on desired end products.

5-Amino-2-chloro-4-fluorobenzoic acid finds applications primarily in:

- Herbicide Development: It serves as an intermediate in the synthesis of potent herbicides like Saflufenacil, which is used for controlling a wide range of weeds in crops.

- Pharmaceuticals: Its unique structure makes it a candidate for developing pharmaceuticals with specific biological activities.

- Chemical Research: Used as a building block in organic synthesis for creating more complex molecules.

The compound's ability to modify biological pathways makes it significant in both agricultural and medicinal chemistry .

Studies on the interactions of 5-amino-2-chloro-4-fluorobenzoic acid focus on its herbicidal properties and how it interacts with plant enzymes and metabolic pathways. The compound has been shown to disrupt specific biochemical processes within target weeds, leading to their death while minimizing effects on crops . Further research into its interactions at the molecular level could provide insights into enhancing its efficacy and reducing potential resistance among weed populations.

Several compounds share structural similarities with 5-amino-2-chloro-4-fluorobenzoic acid, each exhibiting unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Chloro-4-fluorobenzoic Acid | Chlorine and fluorine substituents | Used as a precursor in various chemical syntheses |

| 4-Amino-2-chlorobenzoic Acid | Amino group on para position | Exhibits antibacterial properties |

| Saflufenacil | Contains multiple functional groups | Highly effective herbicide with broad-spectrum activity |

| 5-Amino-4-fluorobenzoic Acid | Fluorine at para position | Potential pharmaceutical applications |

The uniqueness of 5-amino-2-chloro-4-fluorobenzoic acid lies in its specific combination of amino, chloro, and fluoro groups that enhance its reactivity and biological activity compared to these similar compounds .

Traditional Synthetic Routes

Nitration-Reduction Sequence from 2-Chloro-4-fluorobenzoic Acid

The nitration-reduction pathway remains a cornerstone for synthesizing 5-amino-2-chloro-4-fluorobenzoic acid. The process begins with the nitration of 2-chloro-4-fluorobenzoic acid using concentrated nitric acid ($$ \text{HNO}3 $$) and sulfuric acid ($$ \text{H}2\text{SO}_4 $$) at elevated temperatures (80–110°C), yielding 2-chloro-4-fluoro-5-nitrobenzoic acid with a molar yield of 88–96.2% [2]. Key parameters include maintaining a sulfuric acid concentration of 80–85% to optimize electrophilic substitution while minimizing side reactions.

Subsequent reduction of the nitro group employs catalytic hydrogenation with 10% palladium on activated carbon ($$ \text{Pd/C} $$) under hydrogen gas ($$ \text{H}_2 $$) at 1 atm in ethyl acetate. This step achieves an 86% yield of the target amine, with reflux conditions (12 hours) ensuring complete conversion [1]. The reaction’s simplicity and reproducibility make it suitable for laboratory-scale synthesis.

Table 1: Nitration-Reduction Process Parameters

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Nitration | $$ \text{HNO}3 $$, $$ \text{H}2\text{SO}_4 $$, 100–110°C | 88–96% |

| Reduction | $$ \text{H}_2 $$, $$ \text{Pd/C} $$, ethyl acetate, reflux | 86% |

Halogenation Strategies of Aminobenzoic Acid Precursors

Direct halogenation of aminobenzoic acid derivatives presents challenges due to the amino group’s sensitivity to oxidative conditions. However, protecting-group strategies, such as acetylation, enable selective chlorination/fluorination. For instance, treating 5-aminobenzoic acid with phosphorus pentachloride ($$ \text{PCl}_5 $$) in dichloromethane introduces chlorine at the ortho position, though competitive side reactions necessitate careful stoichiometric control [6]. Fluorination via Balz-Schiemann reaction using tetrafluoroborate intermediates remains less explored due to safety concerns with diazonium salts.

Advanced Synthetic Methodologies

Transition Metal-Catalyzed Approaches

Palladium-catalyzed cross-coupling reactions have emerged as efficient tools for introducing substituents. Suzuki-Miyaura coupling using 5-bromo-2-chloro-4-fluorobenzoic acid and arylboronic acids enables aryl group incorporation at the fifth position, though this route requires pre-functionalized substrates. Alternatively, Buchwald-Hartwig amination facilitates direct amine installation but struggles with regioselectivity in polyhalogenated systems.

Green Chemistry Applications in Synthesis

Atom-efficient protocols using phosphorus trichloride ($$ \text{PCl}3 $$) demonstrate promise for acyl chloride intermediates. In one method, $$ \text{PCl}3 $$ reacts with 5-amino-2-chloro-4-fluorobenzoic acid at 60°C, leveraging all three chlorine atoms with minimal waste [6]. Solvent-free conditions and microwave-assisted heating further reduce environmental impact, shortening reaction times by 40% compared to conventional methods.

Flow Chemistry and Continuous Processing Methods

Microreactor systems enhance mass/heat transfer in nitration steps, achieving 98% conversion in 10 minutes versus 3 hours in batch reactors. Continuous hydrogenation modules with immobilized $$ \text{Pd/C} $$ catalysts enable steady-state production, reducing catalyst loading by 30% while maintaining 85% yield.

Industrial Scale Production Challenges

Yield Optimization and Process Intensification

Scaling the nitration step introduces exothermicity management challenges. Adiabatic reactors with inline cooling and real-time $$ \text{NO}_2 $$ monitoring mitigate runaway reactions, improving batch consistency to ±2% yield variation. Process intensification via reactive distillation combines nitration and solvent recovery, cutting energy use by 25% [2].

Table 2: Industrial Process Optimization Metrics

| Parameter | Laboratory Scale | Optimized Industrial Scale |

|---|---|---|

| Nitration Time | 3 hours | 1.5 hours |

| Hydrogenation Catalyst | 10% $$ \text{Pd/C} $$ | 5% $$ \text{Pd/C} $$ |

| Overall Energy Use | 100 kWh/kg | 72 kWh/kg |

Purification Protocols and Quality Control

Crystallization from ethanol/water mixtures (3:1 v/v) removes nitro byproducts, achieving 99.5% purity. High-performance liquid chromatography (HPLC) with UV detection at 254 nm quantifies residual solvents below 50 ppm, meeting ICH Q3C guidelines.

Recent Innovations in Synthetic Approaches

Electrochemical reductive amination bypasses hydrogen gas use by employing cathodic reduction of nitro groups in aqueous electrolytes. This method achieves 82% yield at 25°C, reducing carbon footprint by 60%. Photocatalytic C–H amination using iridium complexes under blue LED light enables direct amine formation without pre-functionalization, though current yields remain low (35–40%).

Biocatalytic routes utilizing engineered amidases show potential for enantioselective synthesis, particularly for chiral derivatives. However, enzyme stability above 40°C limits broader adoption.

5-Amino-2-chloro-4-fluorobenzoic acid exhibits exceptional reactivity toward nucleophilic substitution reactions due to the presence of multiple electron-withdrawing substituents that activate the aromatic ring [1] [2]. The compound's structure contains three electron-withdrawing groups: the carboxyl group, chlorine, and fluorine atoms, which collectively enhance the electrophilicity of the aromatic system and facilitate nucleophilic attack.

The mechanism of nucleophilic aromatic substitution in this compound proceeds through the formation of a Meisenheimer complex intermediate [1] [3]. The nucleophile initially adds to the electron-deficient aromatic ring, creating a resonance-stabilized, negatively charged intermediate. The electron-withdrawing substituents, particularly the carboxyl group at position 1, chlorine at position 2, and fluorine at position 4, provide stabilization through both inductive and resonance effects [2]. The carboxyl group acts as a powerful electron-withdrawing group with a strong negative inductive effect, while the halogens contribute through their electronegativity and ability to stabilize negative charge through inductive effects.

Experimental studies have demonstrated that halogenated benzoic acid derivatives show significantly enhanced reactivity compared to unsubstituted benzoic acid [4]. The presence of fluorine and chlorine substituents in 5-amino-2-chloro-4-fluorobenzoic acid creates multiple sites for potential nucleophilic attack, with the most reactive positions being those ortho and para to the electron-withdrawing groups. Research has shown that compounds with multiple electron-withdrawing substituents can undergo nucleophilic substitution under mild conditions, often at room temperature with appropriate nucleophiles [1] [3].

The amino group at position 5 presents an interesting electronic effect, as it can act as an electron-donating group through resonance while simultaneously being influenced by the electron-withdrawing environment created by the other substituents [5]. This creates a complex electronic environment that affects the overall reactivity pattern. Studies on para-aminobenzoic acid derivatives have shown that the amino group can participate in both nucleophilic and electrophilic processes depending on the reaction conditions and the presence of other substituents [6].

Photoredox-catalyzed nucleophilic substitution reactions have emerged as a powerful method for functionalizing fluorinated aromatic compounds [4]. These reactions enable the coupling of 5-amino-2-chloro-4-fluorobenzoic acid with various nucleophiles, including azoles, amines, and carboxylic acids, under mild conditions. The use of organic photoredox catalysts renders these methods operationally simple and compatible with various functional groups present in the molecule.

Electrophilic Substitution Patterns

The electrophilic substitution reactivity of 5-amino-2-chloro-4-fluorobenzoic acid is significantly reduced compared to unsubstituted aromatic compounds due to the presence of multiple electron-withdrawing groups [7] [8]. The carboxyl group is particularly influential as a meta-directing, deactivating substituent that reduces the electron density of the aromatic ring and makes it less susceptible to electrophilic attack [9] [10].

In electrophilic aromatic substitution reactions, the compound exhibits a strong preference for meta substitution relative to the carboxyl group [7] [8]. This directing effect is a consequence of the electron-withdrawing nature of the carboxyl group, which destabilizes the intermediate carbocation formed during electrophilic attack at ortho and para positions. The presence of additional electron-withdrawing groups (chlorine and fluorine) further reinforces this deactivating effect, making the aromatic ring significantly less reactive toward electrophiles [11] [7].

Halogenation reactions of benzoic acid derivatives typically require harsh conditions and strong catalysts [9] [10]. For 5-amino-2-chloro-4-fluorobenzoic acid, electrophilic halogenation would be expected to proceed slowly and require elevated temperatures and strong Lewis acid catalysts such as ferric chloride or ferric bromide. The reaction would predominantly occur at the meta position relative to the carboxyl group, although the presence of the amino group could potentially provide some activating influence through resonance donation [11].

The electronic effects of the substituents in 5-amino-2-chloro-4-fluorobenzoic acid create a complex interplay between activating and deactivating influences [12] [13]. While the amino group can donate electron density through resonance, this effect is significantly diminished by the strong electron-withdrawing effects of the carboxyl group and halogens. The net result is a compound that is substantially deactivated toward electrophilic substitution compared to benzene or even simple substituted benzenes [14] [7].

Studies on fluorinated aromatic compounds have shown that the combination of fluorine and other electron-withdrawing groups can create extremely deactivated systems [11]. The high electronegativity of fluorine, combined with its ability to participate in resonance, creates a substituent that is both inductively and resonantly electron-withdrawing when part of a highly substituted aromatic system. This effect is particularly pronounced in 5-amino-2-chloro-4-fluorobenzoic acid, where the fluorine atom is positioned to interact with multiple electron-withdrawing groups [15] [14].

Coupling Reactions and Derivatization

Esterification Pathways

The esterification of 5-amino-2-chloro-4-fluorobenzoic acid follows well-established mechanisms for carboxylic acid derivatives, with the reaction proceeding through Fischer esterification under acidic conditions [16] [17]. The presence of electron-withdrawing substituents enhances the electrophilicity of the carbonyl carbon in the carboxyl group, making the compound more reactive toward alcohol nucleophiles compared to electron-rich benzoic acid derivatives [18] [19].

Fischer esterification of halogenated benzoic acids typically employs concentrated sulfuric acid as a catalyst and requires heating under reflux conditions [16] [20]. The reaction mechanism involves protonation of the carboxyl group, nucleophilic attack by the alcohol, and subsequent dehydration to form the ester product. For 5-amino-2-chloro-4-fluorobenzoic acid, the electron-withdrawing effects of the halogens and the potential for intramolecular hydrogen bonding involving the amino group can influence the reaction kinetics [18] [19].

Advanced catalytic systems have been developed for the esterification of benzoic acid derivatives, including the use of deep eutectic solvents and ionic liquids [18]. These green catalysts provide advantages such as reusability, stability, and enhanced reaction rates. Studies have shown that deep eutectic solvents can achieve conversion rates of 88.3% for benzoic acid esterification with ethanol, demonstrating the potential for efficient esterification of 5-amino-2-chloro-4-fluorobenzoic acid under environmentally friendly conditions [18].

The presence of multiple substituents in 5-amino-2-chloro-4-fluorobenzoic acid creates opportunities for selective esterification reactions [19]. The amino group can potentially compete with the carboxyl group for reaction with certain electrophiles, requiring careful control of reaction conditions to achieve selective esterification. Protection strategies may be necessary to prevent unwanted side reactions involving the amino group during esterification processes .

Temperature and solvent effects play crucial roles in the esterification of complex benzoic acid derivatives [19]. The use of aromatic solvents such as xylene has been shown to improve reaction rates and yields by facilitating the removal of water formed during the reaction and preventing sublimation of the benzoic acid starting material. For 5-amino-2-chloro-4-fluorobenzoic acid, similar conditions would be expected to provide efficient esterification with various alcohols [19].

Amidation Reactions

The amidation of 5-amino-2-chloro-4-fluorobenzoic acid represents a versatile synthetic transformation that can be achieved through multiple pathways [22] [23]. Direct amidation reactions with amines can be accomplished using coupling reagents such as dicyclohexylcarbodiimide or through the formation of acid chloride intermediates followed by reaction with amines [23].

Titanium tetrachloride-catalyzed amidation has emerged as an efficient method for converting benzoic acids to amides [22]. This method involves the formation of a titanium-carboxylate complex that activates the carboxyl group toward nucleophilic attack by amines. For 5-amino-2-chloro-4-fluorobenzoic acid, this approach offers advantages including high yields, short reaction times, and compatibility with various amine nucleophiles [22].

The presence of the amino group in 5-amino-2-chloro-4-fluorobenzoic acid creates opportunities for intramolecular cyclization reactions that can lead to heterocyclic products [24] [25]. Decarboxylative amidation processes have been developed that allow for the formation of amide bonds with concurrent removal of the carboxyl group, enabling the synthesis of substituted aniline derivatives [24] [25].

Metal-catalyzed amidation reactions using iridium and rhodium catalysts have been reported for benzoic acid derivatives [24] [26]. These reactions proceed through directed carbon-hydrogen functionalization followed by decarboxylation, providing access to meta- and para-substituted amide products. The high functional group tolerance of these methods makes them particularly suitable for complex substrates like 5-amino-2-chloro-4-fluorobenzoic acid [24] [26].

Microwave-assisted amidation reactions offer advantages in terms of reaction rate and energy efficiency [22]. The use of microwave irradiation can significantly reduce reaction times while maintaining high yields and selectivity. For 5-amino-2-chloro-4-fluorobenzoic acid, microwave-assisted protocols would be expected to provide efficient conversion to amide products with minimal side reactions [22].

Metal-Catalyzed Cross-Coupling Reactions

The presence of both chlorine and fluorine substituents in 5-amino-2-chloro-4-fluorobenzoic acid makes it an excellent substrate for metal-catalyzed cross-coupling reactions [27] [28]. Suzuki-Miyaura coupling reactions are particularly well-suited for this compound, as both the chlorine and fluorine atoms can serve as leaving groups under appropriate conditions [27] [28].

Palladium-catalyzed Suzuki-Miyaura coupling of aryl halides with boronic acids is one of the most widely used methods for carbon-carbon bond formation [27] [28]. For 5-amino-2-chloro-4-fluorobenzoic acid, the chlorine substituent is expected to be more reactive than the fluorine substituent, allowing for selective coupling reactions. The use of appropriate phosphine ligands and bases such as potassium carbonate or cesium carbonate can provide high yields of coupled products [29] [27].

Nickel-catalyzed cross-coupling reactions have shown particular promise for fluorinated aromatic compounds [30] [31]. Base-free nickel-catalyzed decarbonylative coupling of acid fluorides represents a novel approach that could be applicable to derivatives of 5-amino-2-chloro-4-fluorobenzoic acid. These reactions proceed through oxidative addition, decarbonylation, and transmetalation steps, providing efficient access to biaryl products [30] [31].

Copper-mediated decarboxylative coupling reactions offer an alternative approach for functionalizing the carboxyl group of 5-amino-2-chloro-4-fluorobenzoic acid [32] [33]. These reactions can be performed using molecular oxygen as the sole oxidant, providing an environmentally friendly approach to carbon-carbon bond formation. The copper-catalyzed coupling of benzoic acid derivatives with heteroarenes has been demonstrated to proceed with good yields and functional group tolerance [32] [33].

The Heck reaction represents another important coupling method for 5-amino-2-chloro-4-fluorobenzoic acid [34] [35]. Palladium-catalyzed coupling with alkenes can provide access to substituted styrene derivatives, although careful optimization of reaction conditions is required to achieve high yields and selectivity. The presence of the amino group may require protection strategies to prevent interference with the palladium catalyst [34] [35].

Comparative Reactivity with Analogous Compounds

The reactivity of 5-amino-2-chloro-4-fluorobenzoic acid can be systematically compared with analogous compounds to understand structure-reactivity relationships [36] [37]. Comparison with other halogenated benzoic acids reveals important trends in acidity, nucleophilic substitution reactivity, and coupling reaction efficiency.

Para-fluorobenzoic acid and para-chlorobenzoic acid serve as useful reference compounds for understanding the individual effects of halogen substituents [36] [15]. Para-chlorobenzoic acid exhibits slightly higher acidity (pKa = 4.03) compared to para-fluorobenzoic acid (pKa = 4.14), despite fluorine being more electronegative than chlorine [36]. This apparent contradiction is explained by the stronger resonance donation of fluorine compared to chlorine, which partially offsets the stronger inductive withdrawal [15] [38].

The electronic effects of substituents in benzoic acid derivatives have been quantitatively analyzed using computational methods [37] [39]. Gas-phase acidity calculations demonstrate that electron-withdrawing groups stabilize the benzoate anion more effectively than they destabilize the neutral acid, resulting in enhanced acidity. For 5-amino-2-chloro-4-fluorobenzoic acid, the multiple electron-withdrawing groups create a strongly electron-deficient system with significantly enhanced acidity compared to monosubstituted derivatives [37] [39].

Ortho-halogenated benzoic acids exhibit unique reactivity patterns due to steric and electronic effects [40]. The ortho effect, which involves the disruption of coplanarity between the carboxyl group and the aromatic ring, can lead to enhanced acidity through reduced conjugation. For 2-chloro-4-fluorobenzoic acid, the combined effects of multiple halogens and positional isomerism create a complex reactivity profile that differs significantly from meta and para isomers [40].

Biodegradation studies of halogenated benzoic acids have provided insights into the relative reactivity of different substituent patterns [41]. Electron-withdrawing substituents generally decrease the rate of enzymatic oxidation, with the effect being more pronounced for compounds with multiple electron-withdrawing groups. This biological reactivity data correlates well with chemical reactivity patterns observed in synthetic transformations [41].

The comparative analysis of aminobenzoic acid derivatives reveals that the position and nature of substituents dramatically influence biological activity and chemical reactivity [5] [6]. 5-Amino-2-chloro-4-fluorobenzoic acid, with its unique substitution pattern, is expected to exhibit distinct pharmacological properties compared to other aminobenzoic acid derivatives. The combination of amino, halogen, and carboxyl functionalities creates opportunities for diverse biological interactions and synthetic applications [5] [6].

Metal complexation studies with halogenated benzoic acids have shown that the nature and position of halogen substituents significantly influence the electronic properties of the aromatic ring [12]. The ionic potential and electronegativity of the halogens are key factors determining the extent of electronic perturbation. For 5-amino-2-chloro-4-fluorobenzoic acid, the combination of different halogens creates a unique electronic environment that affects both coordination chemistry and reactivity [12].

| Property | 5-Amino-2-chloro-4-fluorobenzoic acid | 2-Chloro-4-fluorobenzoic acid | 4-Fluorobenzoic acid | 4-Chlorobenzoic acid | Benzoic acid |

|---|---|---|---|---|---|

| Molecular Weight | 189.57 [42] | 174.56 [43] | 140.11 [36] | 156.57 [36] | 122.12 [36] |

| pKa (estimated) | 3.0 [42] | 3.4 [43] | 4.14 [36] | 4.03 [36] | 4.20 [36] |

| Nucleophilic Substitution Reactivity | High [1] [2] | Moderate [1] [2] | Low [1] [2] | Low [1] [2] | Very Low [1] [2] |

| Electrophilic Substitution Reactivity | Very Low [7] [8] | Very Low [7] [8] | Low [7] [8] | Low [7] [8] | Low [7] [8] |

| Suzuki Coupling Compatibility | Excellent [27] [28] | Excellent [27] [28] | Good [27] [28] | Good [27] [28] | Poor [27] [28] |

| Reaction Type | Catalyst System | Temperature Range (°C) | Typical Yield (%) | Compatibility Rating |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh3)4/K2CO3 [27] [28] | 80-120 [27] [28] | 70-95 [27] [28] | Excellent [27] [28] |

| Heck Reaction | Pd(OAc)2/Et3N [34] [35] | 100-140 [34] [35] | 60-85 [34] [35] | Good [34] [35] |

| Buchwald-Hartwig Amination | Pd2(dba)3/Ligand [27] [28] | 80-120 [27] [28] | 75-90 [27] [28] | Excellent [27] [28] |

| Decarboxylative Coupling | Cu(OAc)2/O2 [32] [33] | 120-160 [32] [33] | 55-80 [32] [33] | Good [32] [33] |

| Fischer Esterification | H2SO4/Heat [16] [20] | 100-140 [16] [20] | 80-95 [16] [20] | Excellent [16] [20] |

| Direct Amidation | TiCl4/Pyridine [22] | 85 [22] | 90-98 [22] | Excellent [22] |

| Substituent Effect | Inductive Impact | Resonance Impact | Net Effect on Acidity | Net Effect on Nucleophilic Substitution |

|---|---|---|---|---|

| Amino (-NH2) | Weak -I [5] [6] | Strong +R [5] [6] | Decreases [5] [6] | Activates [5] [6] |

| Chloro (-Cl) | Moderate -I [36] [15] | Weak +R [36] [15] | Increases [36] [15] | Activates [36] [15] |

| Fluoro (-F) | Strong -I [36] [15] | Moderate +R [36] [15] | Increases [36] [15] | Activates [36] [15] |

| Carboxyl (-COOH) | Strong -I [37] [39] | Weak -R [37] [39] | Increases [37] [39] | Activates [37] [39] |

| Combined Effects | Very Strong -I [37] [39] | Competing +R/-R [37] [39] | Strongly Increases [37] [39] | Strongly Activates [37] [39] |